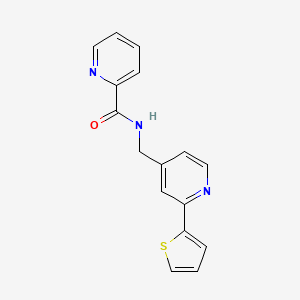
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide, also known as THIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist, which means it can bind to and activate GABA(A) receptors in the brain.
Mecanismo De Acción
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide binds to and activates GABA(A) receptors in the brain, which are responsible for inhibitory neurotransmission. This activation leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability. This compound has a higher affinity for δ-subunit-containing GABA(A) receptors, which are primarily found in the extrasynaptic region of the neuron and are involved in tonic inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant, anxiolytic, and sleep-promoting effects, this compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. This compound has also been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide in lab experiments is its specificity for δ-subunit-containing GABA(A) receptors, which allows for the study of the effects of tonic inhibition on neuronal activity. However, this compound has a short half-life and can be rapidly metabolized, which can make it difficult to achieve consistent and long-lasting effects in animal models. This compound also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide research. One area of interest is the development of more potent and selective this compound analogs that can be used to study the role of δ-subunit-containing GABA(A) receptors in neurological disorders. Another area of interest is the investigation of the effects of this compound on synaptic plasticity and learning and memory processes. Additionally, this compound has potential as a treatment for alcohol use disorder, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide involves the reaction of 2-bromo-4-methylpyridine with 2-thiophenemethylamine to form 2-(thiophen-2-yl)pyridin-4-yl)methylamine. This intermediate is then reacted with picolinic acid to form this compound.
Aplicaciones Científicas De Investigación
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)picolinamide has been studied extensively for its potential therapeutic applications in various neurological disorders, such as epilepsy, anxiety, and sleep disorders. This compound has been shown to have anticonvulsant effects in animal models of epilepsy and can reduce anxiety-like behaviors in rodents. This compound has also been shown to promote sleep in animal models and has potential as a treatment for insomnia.
Propiedades
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-4-1-2-7-17-13)19-11-12-6-8-18-14(10-12)15-5-3-9-21-15/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPJHOAMLQWFEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine](/img/structure/B2925371.png)
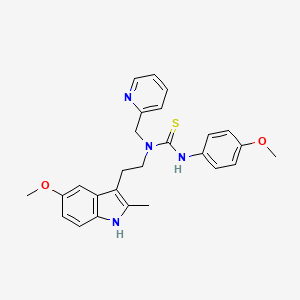
![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2925374.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)
![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2925376.png)
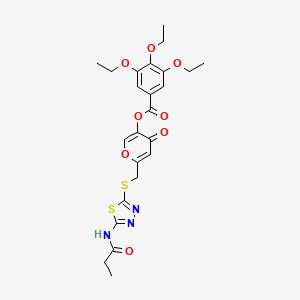

![5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2925382.png)
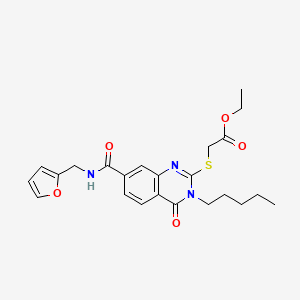

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2925386.png)

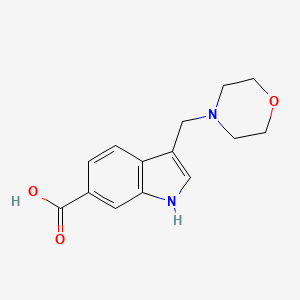
![tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)